N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyrimidin-4-yloxy group: This step usually involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a suitable leaving group on the pyrrolidine ring.
Introduction of the N-(2-methoxyethyl) group: This can be done through alkylation reactions using 2-methoxyethyl halides or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of functional groups to their oxidized forms using oxidizing agents.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
N-(2-ethoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-7-5-14-12(17)16-6-3-10(8-16)19-11-2-4-13-9-15-11/h2,4,9-10H,3,5-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSGEEOFJBOTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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